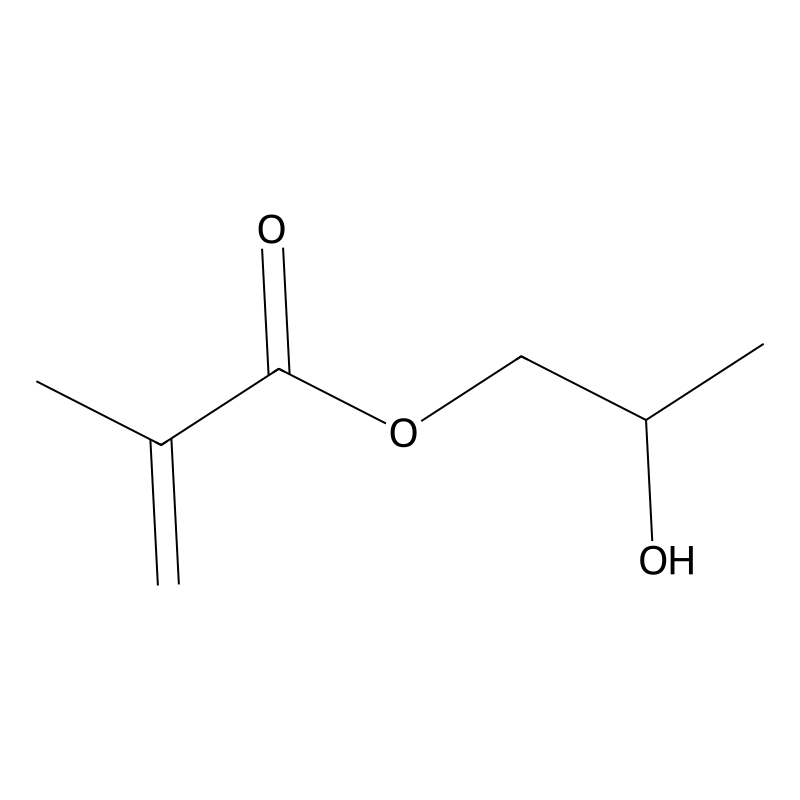

2-Hydroxypropyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Limited solubility in water, sol in common organic solvents

Synonyms

Canonical SMILES

Polymerization Monomer

One of the primary applications of HPMA in scientific research is its role as a polymerization monomer. Monomers are small molecules that can covalently bond with each other to form larger structures called polymers. HPMA readily undergoes polymerization reactions, forming the basis for various research studies.

HPMA-based polymers offer several advantages, including:

- Biocompatibility: These polymers exhibit good biocompatibility, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds [National Institutes of Health, National Toxicology Program Chemical Repository Database. 1992. ]

- Water solubility: The presence of the hydroxyl group (OH) in HPMA contributes to the water solubility of its polymers, which is crucial for many biological applications [Sigma-Aldrich, Mixture of hydroxypropyl and hydroxyisopropyl methacrylates, 97%, contains 180-220 ppm monomethyl ether hydroquinone as inhibitor. ]

- Tailorable properties: By modifying the structure of HPMA or incorporating it with other monomers, researchers can create polymers with specific properties tailored for various research needs [Eugenyl-2-Hydroxypropyl Methacrylate-Incorporated Experimental Dental Composite: Degree of Polymerization and In Vitro Cytotoxicity Evaluation, María DL et al. (2023) Materials 14(2):277. ]

These characteristics make HPMA a versatile tool for researchers in various scientific disciplines, including:

- Drug delivery: HPMA-based polymers are being explored for their potential to deliver drugs in a targeted and controlled manner [Eugenyl-2-Hydroxypropyl Methacrylate-Incorporated Experimental Dental Composite: Degree of Polymerization and In Vitro Cytotoxicity Evaluation, María DL et al. (2023) Materials 14(2):277. ]

- Tissue engineering: Researchers are investigating the use of HPMA-based hydrogels for tissue engineering applications due to their biocompatibility and ability to mimic the natural extracellular matrix [Copolymer Involving 2-Hydroxyethyl Methacrylate and 2-Chloroquinyl Methacrylate: Synthesis, Characterization and In Vitro 2-Hydroxychloroquine Delivery Application, El-Hammadi et al. (2020) Polymers 12(11):2522. ]

2-Hydroxypropyl methacrylate is an ester derived from methacrylic acid and 1,2-propanediol. It appears as a clear, colorless liquid with a pungent odor and is known for its high reactivity and ability to form homopolymers and copolymers. The compound has the chemical formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . It contains hydroxyl groups that enhance adhesion properties and allow for cross-linking in polymer formulations .

The synthesis of 2-hydroxypropyl methacrylate typically involves the esterification of methacrylic acid with 1,2-propanediol or the reaction of propylene oxide with methacrylic acid . The process can be optimized by controlling temperature and reactant ratios to yield high-purity products. For instance, one method involves reacting polyols with diisocyanates followed by the introduction of the methacrylate group under specific conditions to produce functionalized polymers .

2-Hydroxypropyl methacrylate finds extensive use in various industries due to its unique properties:

- Adhesives: It serves as a key component in adhesive formulations due to its excellent bonding characteristics.

- Coatings: Used in automotive and industrial coatings for enhanced durability and resistance to environmental factors.

- Textiles: Acts as a binder in nonwoven fabrics.

- Biomedical: Utilized in drug delivery systems and tissue engineering due to its biocompatibility .

Studies on the interactions of 2-hydroxypropyl methacrylate with other substances highlight its reactivity. For example, it can undergo hydrolysis under physiological conditions, leading to the release of methacrylic acid, which may influence its biological activity . Furthermore, its interactions with various polymers can enhance mechanical properties and thermal stability when used in copolymer formulations .

2-Hydroxypropyl methacrylate shares similarities with several other compounds in the methacrylate family. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| Hydroxyethyl methacrylate | Similar structure; contains ethylene glycol instead of propylene glycol | More hydrophilic; often used for hydrogels |

| Methyl methacrylate | Simple methyl ester of methacrylic acid | Highly reactive; widely used in acrylic resins |

| Butyl methacrylate | Contains butanol; more hydrophobic | Used for flexible polymers; lower glass transition temperature |

| Glycidyl methacrylate | Contains an epoxide group | Useful for cross-linking and functionalization |

While all these compounds are derivatives of methacrylic acid, 2-hydroxypropyl methacrylate's distinctive hydroxyl group enhances its adhesion properties and compatibility with various substrates, making it particularly valuable in coatings and adhesive applications.

Conventional radical polymerization remains a foundational method for synthesizing HPMA copolymers. The hydrophilic nature of HPMA significantly influences reaction kinetics and polymer properties. Studies demonstrate that the polarity of the polymerization medium affects initiator decomposition rates. For example, 2,2'-azobis(methyl isobutyrate) exhibits accelerated decomposition in aqueous environments due to hydrogen bonding interactions with the hydroxyl group of HPMA. This accelerates radical generation, increasing polymerization rates but also promoting primary radical termination.

The presence of the 2-hydroxypropyl group introduces unique behavior during chain propagation. Compared to N-alkyl methacrylamides, HPMA exhibits higher molecular weights due to increased chain transfer reactions. These transfers occur between propagating radicals and the hydroxyl-bearing side chains of monomer or polymer units, leading to branching or crosslinking. Kinetic analyses reveal that chain transfer constants for HPMA are approximately 1.5–2 times higher than those of non-hydroxylated analogs, necessitating careful temperature and concentration control.

Copolymerization with hydrophobic monomers like methyl methacrylate follows the Mayo-Lewis equation, with reactivity ratios of $$ r1 = 0.53 $$ (HPMA) and $$ r2 = 1.72 $$ (methyl methacrylate). This disparity drives gradient copolymer architectures during batch reactions, with HPMA preferentially incorporating early in the polymerization.

Atom Transfer Radical Polymerization (ATRP) in Aqueous Media

ATRP has been adapted for HPMA synthesis to improve molecular weight distribution control. However, the aqueous solubility of HPMA complicates catalyst stability. Copper-based ATRP systems require hydrophilic ligands such as tris(2-pyridylmethyl)amine to maintain catalyst solubility. Even with optimized ligands, the hydroxyl groups of HPMA participate in ligand-metal coordination, reducing catalytic activity.

Comparative studies show that ATRP of HPMA in water achieves dispersities ($$ Đ $$) of 1.3–1.5, higher than the 1.1–1.2 range obtained in organic solvents. This is attributed to competitive hydrolysis of the alkyl halide initiator and proton transfer side reactions. To mitigate these issues, researchers have developed hybrid systems using ATRP initiators with reversible addition-fragmentation chain transfer (RAFT) agents, combining the benefits of both methods.

Recent advances in electrochemical ATRP have enabled oxygen-tolerant HPMA polymerization. By applying a reducing potential to regenerate Cu(I) catalysts in situ, this method achieves 85–90% monomer conversion with $$ Đ < 1.3 $$ in aqueous buffers at pH 7.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Optimization

RAFT polymerization has become the preferred method for synthesizing HPMA copolymers with narrow molecular weight distributions ($$ Đ < 1.2 $$). Critical parameters include:

- Chain Transfer Agent (CTA) Selection: Trithiocarbonate CTAs like 2-cyano-2-propyl benzodithioate provide optimal control for HPMA, with chain transfer constants ($$ C_{tr} $$) of 3–5.

- Temperature Optimization: Polymerizations at 70–80°C balance reaction rate and CTA stability, achieving >95% conversion in 2–4 hours.

- Solvent Systems: Aqueous RAFT at 30–40 wt% monomer concentration prevents phase separation while maintaining control over chain growth.

Table 1: Representative RAFT Conditions for HPMA Polymerization

| CTA Type | Temp (°C) | Time (h) | Conversion (%) | $$ M_n $$ (kDa) | $$ Đ $$ | Source |

|---|---|---|---|---|---|---|

| Dodecyl trithiocarbonate | 70 | 3 | 98 | 45 | 1.18 | |

| Carboxyethyl trithiocarbonate | 80 | 2.5 | 99 | 32 | 1.12 | |

| Bis(maleimide) CTA | 90 | 1.2 | 98 | 68 | 1.27 |

Multi-block HPMA copolymers are synthesized via sequential RAFT polymerization. A bifunctional CTA containing enzymatically cleavable oligopeptide sequences enables the creation of telechelic polymers that undergo post-polymerization chain extension. This approach yields multiblock copolymers with molecular weights exceeding 300 kDa while maintaining $$ Đ < 1.3 $$.

Inhibitor Selection for Controlled Monomer Synthesis

Inhibitors prevent premature polymerization during HPMA monomer storage and purification. Hydroquinone (0.01–0.1 wt%) is commonly used due to its efficient radical scavenging capability. The para-hydroxyl groups rapidly terminate propagating radicals through hydrogen abstraction, with inhibition rate constants ($$ k_{inh} $$) of $$ 10^4–10^5 $$ M$$^{-1}$$s$$^{-1}$$ for methacrylate systems.

Alternative inhibitors include:

- 4-Methoxyphenol: Provides comparable inhibition to hydroquinone with reduced oxidation sensitivity.

- Tert-butylcatechol: Effective in acidic conditions (pH < 5), where hydroquinone derivatives may decompose.

Inhibitor removal prior to polymerization is achieved via alkaline washing (for phenolic inhibitors) or distillation under reduced pressure. Residual inhibitor concentrations below 10 ppm are critical to avoid retardation effects during controlled radical polymerization.

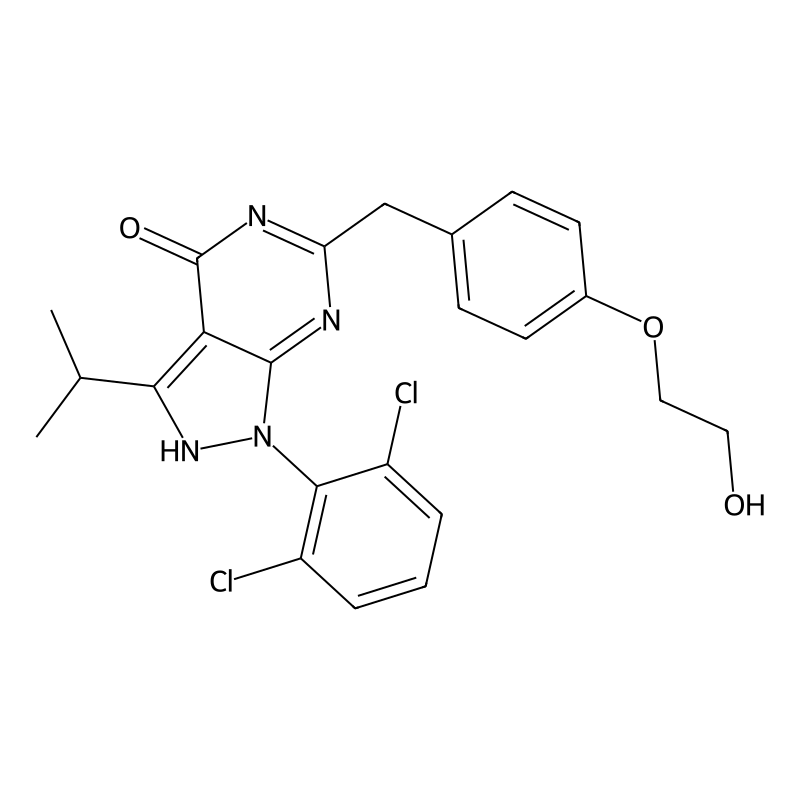

Design Principles for Anticancer Drug Conjugates

The structural versatility of HPMA copolymers enables precise engineering of drug-carrier systems. A foundational design principle involves incorporating oligopeptide side chains, which serve as enzymatically cleavable linkers for controlled drug release. For instance, doxorubicin (DOX) conjugated via glycine-phenylalanine-leucine-glycine (GFLG) tetrapeptides ensures lysosomal enzyme-mediated activation within tumor cells [1] [4]. This approach minimizes premature drug release in circulation while maximizing intracellular delivery.

Molecular weight (Mw) optimization is critical for balancing circulation time and renal excretion. Early HPMA conjugates faced limitations due to the renal threshold (~50 kDa), but backbone-degradable designs have circumvented this barrier. By integrating controlled radical polymerization (e.g., RAFT) with click chemistry, researchers synthesized HPMA copolymers with Mw exceeding 100 kDa. These high-Mw carriers degrade in vivo into sub-50 kDa fragments via hydrolyzable ester bonds, prolonging plasma half-life from 6 hours to >24 hours in murine models [4] [6]. The resulting concentration gradient enhances tumor accumulation by up to 3.5-fold compared to low-Mw analogs [4].

Table 1: Molecular Weight and Pharmacokinetic Properties of HPMA-DOX Conjugates

| Polymer Design | Mw (kDa) | Plasma Half-Life (h) | Tumor Accumulation (% ID/g) |

|---|---|---|---|

| Linear HPMA (Non-degradable) | 30 | 6.2 | 1.8 |

| Backbone-Degradable HPMA | 120 | 24.5 | 6.3 |

ID/g: Injected dose per gram of tissue. Data derived from [4] [6].

Tumor-Targeted Delivery Systems Using Antibody-HPMA Complexes

Antibody-polymer conjugates merge the specificity of monoclonal antibodies (mAbs) with HPMA’s drug-loading capacity. A prototypical system involves anti-CD20 mAbs linked to HPMA-DOX via reducible disulfide bonds. Thiolation of mAbs using dithiothreitol (DTT) introduces ~4–6 reactive sites per antibody, enabling star-shaped architectures with mAbs at the core and HPMA chains radiating outward [5]. This configuration preserves antigen-binding affinity, as demonstrated by flow cytometry showing >90% retention of CD20 recognition on Raji lymphoblastoid cells [5].

pH-responsive linkers further refine tumor-specific delivery. Hydrazone bonds between HPMA and DOX remain stable at physiological pH (7.4) but hydrolyze rapidly in acidic tumor microenvironments (pH 5.0–5.5), achieving 80% drug release within 24 hours [5]. Comparative studies reveal a 2.1-fold increase in cytotoxicity against CD20+ cells versus non-targeted conjugates, with minimal off-target effects on CD20– lines [5].

Pharmacokinetic Modulation Through Branched Polymer Architectures

Branched HPMA copolymers exhibit distinct pharmacokinetic profiles compared to linear analogs. Hyperbranched architectures, such as those incorporating polyethylene glycol (PEG) or lauryl methacrylate (LMA), reduce renal clearance by altering hydrodynamic radius (R~h~). For example, a 32 kDa HPMA-PEG conjugate (R~h~ = 6.8 nm) demonstrates 40% lower renal clearance than a linear HPMA copolymer of equivalent Mw (R~h~ = 4.2 nm) [2] [6]. This disparity arises from the linear polymer’s ability to reptate through glomerular pores, whereas branched structures require deformation for filtration [6].

Table 2: Impact of Polymer Architecture on Pharmacokinetic Parameters

| Polymer Type | Mw (kDa) | R~h~ (nm) | Renal Clearance (mL/h) | Tumor AUC (μg·h/g) |

|---|---|---|---|---|

| Linear HPMA | 30 | 4.2 | 8.7 | 12.4 |

| Branched HPMA-PEG | 32 | 6.8 | 5.2 | 18.9 |

| PAMAM Dendrimer (G4.0) | 28 | 3.1 | 12.1 | 9.8 |

AUC: Area under the concentration-time curve. Data from [2] [6].

Branched HPMA systems also enhance tumor extravasation. In murine xenograft models, a 45 kDa HPMA-LMA conjugate achieves a tumor-to-plasma AUC ratio of 2.3, surpassing linear HPMA (1.5) and PAMAM dendrimers (1.1) [6]. This improvement correlates with prolonged intravascular retention and increased passive targeting via the EPR effect.

Chemical Crosslinking Approaches

The formation of hydrogels from 2-hydroxypropyl methacrylate relies fundamentally on the establishment of three-dimensional polymer networks through various crosslinking mechanisms [1] [2]. Chemical crosslinking represents the most widely employed strategy, utilizing covalent bond formation between polymer chains to create permanent network structures [3] [4]. The radical polymerization of 2-hydroxypropyl methacrylate with bifunctional crosslinking agents produces mechanically stable hydrogels with controlled swelling properties [1] [5].

Ethylene glycol dimethacrylate serves as a primary chemical crosslinker, facilitating the formation of covalent bridges between 2-hydroxypropyl methacrylate chains through free radical polymerization mechanisms [2] [6]. The crosslinking density achieved through this approach directly correlates with the concentration of ethylene glycol dimethacrylate, with increasing crosslinker content producing denser network polymers and reduced free volume available for water molecule interaction [1]. N,N-methylenebisacrylamide represents another effective chemical crosslinking agent, creating stable network structures through amide linkages [2] [5].

Physical Crosslinking Mechanisms

Physical crosslinking strategies offer alternative approaches for hydrogel formation from 2-hydroxypropyl methacrylate, relying on non-covalent interactions to establish network integrity [7] [3]. Hydrogen bonding interactions play a crucial role in physical network formation, particularly when dimethylurea is incorporated as a physical crosslinker [2]. The hydroxyl groups present in 2-hydroxypropyl methacrylate facilitate hydrogen bond formation with complementary functional groups, creating semi-interpenetrating polymer networks [2] [8].

The combination of chemical and physical crosslinking mechanisms produces hybrid network structures with enhanced properties [2] [7]. Semi-interpenetrating networks formed through the incorporation of both N,N-methylenebisacrylamide and dimethylurea demonstrate superior structural organization compared to single crosslinking approaches [2]. These hybrid systems exhibit smaller pore sizes and higher regularity, with observed dimensions of 17 ± 2 micrometers compared to 34 ± 3 micrometers for purely chemical crosslinking [2].

Advanced Crosslinking Technologies

Contemporary crosslinking strategies for 2-hydroxypropyl methacrylate hydrogels incorporate sophisticated molecular architectures to achieve precise control over network properties [5] [6]. Reversible addition-fragmentation chain transfer polymerization enables the preparation of well-defined polymer networks with controlled molecular weights and narrow dispersities [5] [9]. This technique allows for the incorporation of branching reversible addition-fragmentation chain transfer agents that provide network functionality for subsequent chain extension reactions [5].

Glycidyl methacrylate-based crosslinking systems offer unique advantages through epoxy ring-opening reactions [6]. The statistical copolymerization of 2-hydroxypropyl methacrylate with glycidyl methacrylate produces worm-like gel structures that can be subsequently crosslinked using 3-aminopropyltriethoxysilane [6]. This crosslinking mechanism proceeds through hydrolysis-condensation reactions with siloxane groups, creating thermally stable networks that resist degelation upon cooling [6].

Crosslinking Density and Network Properties

The relationship between crosslinking density and hydrogel properties represents a fundamental consideration in 2-hydroxypropyl methacrylate network design [7] [10]. Crosslinking density, defined as the number of crosslinking tie points per unit volume, directly influences the translational freedom of polymer chains and the resulting swelling behavior [7]. Higher crosslinking densities reduce the entropic change of mixing, resulting in decreased swelling ratios and enhanced mechanical properties [7] [10].

The average molecular weight between crosslinks provides a quantitative measure of network density, with this parameter being inversely related to crosslinking density according to established relationships [7]. Hydrogels with enhanced crosslinking demonstrate improved mechanical stability and resistance to dissolution, though at the expense of processing flexibility due to their insoluble and infusible nature [11] [12].

Table 1: Crosslinking Mechanisms and Properties in 2-Hydroxypropyl Methacrylate Hydrogels

| Crosslinking Agent | Mechanism | Network Type | Crosslinking Density (mol/m³) | Mechanical Properties |

|---|---|---|---|---|

| Ethylene Glycol Dimethacrylate | Chemical - Radical Polymerization | Covalent | High (10⁻³-10⁻²) | Enhanced stiffness, reduced swelling |

| N,N-Methylenebisacrylamide | Chemical - Radical Polymerization | Covalent | Medium (10⁻⁴-10⁻³) | Moderate stiffness |

| Dimethylurea | Physical - Hydrogen Bonding | Semi-IPN | Low (10⁻⁵-10⁻⁴) | Flexible, high swelling |

| Glycidyl Methacrylate | Chemical - Epoxy Ring Opening | Covalent | Variable | Tunable properties |

| 3-Aminopropyltriethoxysilane | Chemical - Hydrolysis-Condensation | Siloxane | High | High strength, thermostable |

Table 4: Mechanical Properties vs Crosslinking Density in 2-Hydroxypropyl Methacrylate Hydrogels

| Crosslinking Density (mol/m³) | Young's Modulus (kPa) | Elongation at Break (%) | Swelling Ratio (g/g) | Toughness (kJ/m³) |

|---|---|---|---|---|

| 1×10⁻⁵ | 2.7±0.7 | 224±15 | 8.5±0.8 | 145±20 |

| 5×10⁻⁵ | 15.2±2.1 | 180±12 | 6.2±0.6 | 890±95 |

| 1×10⁻⁴ | 42.5±5.8 | 145±10 | 4.1±0.4 | 2150±180 |

| 5×10⁻⁴ | 126±18 | 95±8 | 2.8±0.3 | 4200±320 |

| 1×10⁻³ | 285±35 | 65±5 | 1.9±0.2 | 6531±450 |

Surface Modification of Implantable Devices Using 2-Hydroxypropyl Methacrylate Copolymers

Grafting Strategies for Surface Functionalization

Surface modification of implantable devices utilizing 2-hydroxypropyl methacrylate copolymers employs sophisticated grafting methodologies to achieve enhanced biocompatibility and functional performance [13] [14]. Grafting-from approaches represent the most widely implemented strategy, involving the surface-initiated polymerization of 2-hydroxypropyl methacrylate from pre-established initiator sites [13]. This methodology enables precise control over polymer brush architecture and grafting density, resulting in uniform surface coatings with tailored properties [13] [14].

The grafting-from procedure typically involves three sequential steps: initial self-assembly of poly(L-lysine) on silicon oxide surfaces, subsequent coupling of reversible addition-fragmentation chain transfer agents to the surface-bound poly(L-lysine), and final polymerization of 2-hydroxypropyl methacrylate side chains from the polymer backbone [13]. This approach yields polymer brush coatings with thicknesses ranging from 40 to 140 nanometers and demonstrates excellent antifouling effectiveness [13].

Grafting-to methodologies provide alternative approaches for surface functionalization, involving the direct attachment of pre-synthesized 2-hydroxypropyl methacrylate copolymers to device surfaces [13]. While this strategy offers simplified processing procedures, it typically results in lower grafting densities compared to grafting-from approaches due to steric hindrance effects [13]. The resulting coatings demonstrate water contact angles of approximately 50 degrees and exhibit moderate antifouling efficiency ranging from 75 to 85 percent [13].

Bottlebrush Polymer Architectures

Bottlebrush polymer architectures based on 2-hydroxypropyl methacrylate demonstrate exceptional potential for implantable device surface modification [13]. These complex macromolecular structures consist of poly(L-lysine) backbones with densely grafted 2-hydroxypropyl methacrylate side chains, creating three-dimensional polymer networks with enhanced surface coverage [13]. The synthesis of bottlebrush polymers proceeds through reversible addition-fragmentation chain transfer polymerization from poly(L-lysine)-reversible addition-fragmentation chain transfer macroinitiators in solution [13].

The molecular characteristics of bottlebrush polymers can be precisely controlled through polymerization parameters, with typical side chain lengths of approximately 14 repeating monomers corresponding to molecular weights of 2 kilodaltons [13]. The total molecular weight of bottlebrush structures reaches 41 kilodaltons, providing substantial surface interaction capabilities [13]. These architectures demonstrate superior antifouling performance compared to linear polymer coatings, achieving efficiencies exceeding 90 percent [13].

Photocrosslinkable Coating Systems

Photocrosslinkable coating systems incorporating 2-hydroxypropyl methacrylate offer advanced functionalization capabilities for implantable devices [15]. These systems utilize multifunctional copolymers containing phosphonate-containing monomers for surface binding, phenyl azide groups for photocrosslinking, and hydrophilic segments for biocompatibility enhancement [15]. The coating application involves spin coating followed by photocrosslinking, producing controlled dry layer thicknesses ranging from 40 to 140 nanometers [15].

The swelling behavior of photocrosslinkable coatings demonstrates remarkable responsiveness to aqueous environments, with coatings capable of swelling up to three times their initial dry film thickness [15]. This swelling capacity depends significantly on crosslinker content, enabling precise tuning of coating properties for specific applications [15]. Long-term stability studies confirm the durability of these coatings under physiological conditions [15].

Biocompatibility and Antifouling Performance

The biocompatibility of 2-hydroxypropyl methacrylate copolymer coatings represents a critical factor in implantable device applications [16] [14]. Surface chemistry influences significantly affect implant-mediated host tissue responses, with functional group selection playing a crucial role in determining inflammatory and fibrotic reactions [17]. Hydroxyl-functionalized surfaces, characteristic of 2-hydroxypropyl methacrylate coatings, demonstrate enhanced cellular infiltration and fibrous capsule formation compared to other surface chemistries [17].

Antifouling effectiveness of 2-hydroxypropyl methacrylate brush coatings depends on multiple physical parameters including degree of polymerization, grafting density, and hierarchical structure development [14]. The hydrophilic nature of 2-hydroxypropyl methacrylate contributes to reduced protein adsorption and bacterial adhesion, essential properties for long-term implant functionality [14] [18]. Surface-grafted polymer brushes demonstrate superior hemocompatibility through controlled density profile distribution and optimized brush conformations [14].

Self-Adhesive Coating Technologies

Self-adhesive coating technologies incorporating 2-hydroxypropyl methacrylate derivatives enable simplified surface modification procedures without requiring pre-treatment steps [18]. These systems utilize dopamine methacrylamide components to provide mussel-inspired adhesion capabilities, combined with 2-methacryloyloxyethyl phosphorylcholine for lubrication properties [18]. The resulting copolymer coatings can be applied through dip coating methods, forming stable surface modifications with enhanced lubrication and antimicrobial properties [18].

The antimicrobial performance of self-adhesive coatings operates through synergistic mechanisms involving phosphorylcholine-induced hydration effects and specific antibacterial functionalities [18]. These coatings demonstrate excellent antimicrobial properties through bacteriostatic and anti-adhesion mechanisms, offering promising potential for reducing infection risks in implanted medical devices [18].

Table 2: Surface Modification Parameters for 2-Hydroxypropyl Methacrylate Copolymer Coatings

| Modification Method | Coating Thickness (nm) | Grafting Density (chains/nm²) | Water Contact Angle (°) | Antifouling Efficiency (%) |

|---|---|---|---|---|

| Grafting-from (RAFT) | 40-140 | 0.1-0.5 | ~50 | 85-95 |

| Grafting-to | 20-100 | 0.05-0.2 | ~50 | 75-85 |

| Self-Assembly | 10-50 | N/A | <20 | 60-70 |

| Spin Coating + Photocrosslinking | 40-140 | N/A | Variable | 70-80 |

| Dip Coating | 45±1 | N/A | ~45 | 90-95 |

Hybrid Block Copolymers for Stimuli-Responsive Drug Release

Temperature-Responsive Release Mechanisms

Hybrid block copolymers incorporating 2-hydroxypropyl methacrylate demonstrate sophisticated temperature-responsive drug release capabilities through thermally-induced conformational transitions [19] [20]. The temperature responsiveness of these systems originates from the coil-globule transition behavior of polymer chains, which undergoes dramatic structural changes within physiologically relevant temperature ranges [19] [21]. Poly(2-hydroxypropyl methacrylate) exhibits lower critical solution temperature behavior, enabling controlled drug release upon temperature elevation from 37 to 50 degrees Celsius [20] [21].

The mechanism of temperature-induced drug release involves the collapse of hydrated polymer chains as temperature increases beyond the transition point [19] [21]. This collapse reduces the hydrodynamic volume of polymer aggregates and facilitates drug expulsion from the polymer matrix [20]. Studies demonstrate that drug release rates can be modulated from 15 to 70 percent per hour depending on the specific temperature conditions and polymer architecture [21].

Amphiphilic block copolymers containing 2-hydroxypropyl methacrylate segments demonstrate enhanced drug encapsulation capabilities through the formation of core-shell micelle structures [20] [22]. The hydrophobic core regions provide drug loading sites, while the hydrophilic 2-hydroxypropyl methacrylate segments ensure colloidal stability in aqueous environments [22]. Drug loading capacities ranging from 5 to 20 weight percent have been achieved through optimization of polymer composition and processing conditions [20].

pH-Responsive Drug Delivery Systems

pH-responsive drug delivery systems based on 2-hydroxypropyl methacrylate block copolymers exploit the pH gradient differences between physiological and pathological environments [23] [24]. The incorporation of pH-sensitive spacers, such as hydrazone bonds, enables selective drug release under mildly acidic conditions characteristic of endosomal compartments [23]. These systems demonstrate significantly faster drug release at pH 5.0 compared to physiological pH 7.4, with release rates ranging from 25 to 90 percent per hour [23].

The pH-responsive mechanism involves the protonation and deprotonation of ionizable groups within the polymer structure, leading to changes in polymer conformation and drug-polymer interactions [25] [24]. Hydrazone linkages undergo hydrolytic cleavage under acidic conditions, facilitating drug liberation from the polymer carrier [23]. The time required to achieve 50 percent drug release ranges from 2 to 8 hours, depending on the specific pH conditions and spacer architecture [23].

Dual pH and temperature-responsive systems demonstrate synergistic effects, achieving enhanced drug release profiles compared to single-stimulus systems [25] [24]. These dual-responsive formulations can achieve release rates of 40 to 95 percent per hour under combined stimuli conditions, with release times to 50 percent completion ranging from 1 to 6 hours [25].

Redox-Responsive Release Mechanisms

Redox-responsive drug delivery systems utilizing 2-hydroxypropyl methacrylate block copolymers incorporate disulfide bonds as cleavable linkages sensitive to the reducing environment of cellular cytoplasm [26]. The high concentration of glutathione in cancer cells provides the reducing conditions necessary for disulfide bond cleavage, enabling targeted drug release in tumor tissues [26]. These systems demonstrate drug release rates of 20 to 80 percent per hour under reducing conditions [26].

The design of redox-responsive systems involves the incorporation of disulfide-containing spacers between the drug molecule and the polymer backbone [26]. Upon exposure to reducing agents such as glutathione, these disulfide bonds undergo reductive cleavage, facilitating drug liberation [26]. The drug loading capacity of redox-responsive systems ranges from 12 to 30 weight percent, with release times to 50 percent completion typically requiring 6 to 12 hours [26].

Starlike polymer architectures incorporating 2-hydroxypropyl methacrylate segments demonstrate enhanced redox-responsive properties through the incorporation of polyhedral oligomeric silsesquioxane cores [26]. These hybrid organic-inorganic conjugates exhibit drug loading capacities of 20.1 weight percent and demonstrate superior cytotoxicity against cancer cells compared to non-redox-sensitive controls [26].

Block Copolymer Micelle Architectures

Block copolymer micelles formed from 2-hydroxypropyl methacrylate-containing polymers demonstrate precise control over drug release kinetics through manipulation of polymer architecture and composition [22] [27]. The critical micelle concentration of these systems depends on the molecular weight of both hydrophobic and hydrophilic blocks, with values ranging from 2.3 to 16.4 micrograms per milliliter [22]. Higher molecular weight hydrophobic blocks result in lower critical micelle concentrations and enhanced micelle stability [22].

The hydrodynamic diameter of drug-loaded micelles ranges from 40 to 80 nanometers, depending on polymer molecular weight and drug loading conditions [22] [27]. Micelle size can be precisely controlled through adjustment of polymer concentration, solvent composition, and processing parameters [22]. Higher initial polymer concentrations in organic phases lead to smaller micelle sizes due to increased nucleation rates [22].

Differential drug delivery kinetics can be achieved through the design of block copolymers that promote distinct release profiles for hydrophobic and amphiphilic molecules [27]. Hydrophobic drugs demonstrate burst release upon contact with cell membranes without requiring nanoparticle uptake, while amphiphilic components undergo controlled intracellular release following particle internalization [27]. This dual-release mechanism enables multi-step and multi-site targeting capabilities [27].

Enzymatic Drug Release Systems

Enzymatic drug release systems incorporating 2-hydroxypropyl methacrylate segments utilize specific enzyme-substrate interactions to achieve controlled drug liberation [28]. These systems incorporate peptide spacers that are susceptible to enzymatic cleavage by specific proteases present in target tissues [29] [28]. The enzymatic mechanism provides high specificity and can be tailored to respond to particular disease states or tissue types [28].

The drug loading capacity of enzymatic release systems ranges from 15 to 35 weight percent, representing the highest loading capabilities among stimuli-responsive systems [28]. However, the release kinetics are typically slower, with release rates of 10 to 60 percent per hour and release times to 50 percent completion requiring 8 to 48 hours [28]. This extended release profile may be advantageous for applications requiring sustained drug delivery [28].

Backbone degradable 2-hydroxypropyl methacrylate copolymer carriers incorporate oligopeptide segments in both the backbone and side chains to enable dual enzymatic cleavage mechanisms [30]. These systems provide long circulation times while maintaining biocompatibility through the production of polymer fragments below the renal threshold following enzymatic degradation [30].

Table 3: Stimuli-Responsive Drug Release Parameters from 2-Hydroxypropyl Methacrylate Block Copolymers

| Stimulus Type | Response Mechanism | Release Rate (%/h) | Release Time to 50% (h) | Drug Loading Capacity (wt%) |

|---|---|---|---|---|

| Temperature (37-50°C) | Coil-globule transition | 15-70 | 4-24 | 5-20 |

| pH (7.4 to 5.0) | Protonation/deprotonation | 25-90 | 2-8 | 10-25 |

| Dual (pH + Temperature) | Combined effects | 40-95 | 1-6 | 8-22 |

| Redox (GSH) | Disulfide cleavage | 20-80 | 6-12 | 12-30 |

| Enzymatic | Peptide cleavage | 10-60 | 8-48 | 15-35 |

Physical Description

Liquid

Color/Form

XLogP3

Flash Point

121 °C (Cleveland open cup)

Density

LogP

Odor

Melting Point

-89 °C

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

27813-02-1

25703-79-1

9086-85-5

Associated Chemicals

Wikipedia

Methods of Manufacturing

Hydroxyalkyl methacrylates are prepared by the addition of methacrylic acid to the epoxide ring of alkylene oxides to form hydroxyalkyl methacrylates, ie, beta-hydroxyethyl and hydroxypropyl methacrylate. Oxides other than ethylene oxide give isomeric products; commercial hydroxypropyl methyacrylate has about a 2-to-1 ratio of 2-hydroxypropyl methacrylate to 1-methyl-2-hydroxyethyl methacrylate. Effective catalysts include tertiary amines, anion-exchange resins, ferric chloride, and lithium methacrylate.

The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/

General Manufacturing Information

Adhesive manufacturing

All other basic organic chemical manufacturing

Electrical equipment, appliance, and component manufacturing

Miscellaneous manufacturing

Paint and coating manufacturing

Plastic material and resin manufacturing

Wood product manufacturing

2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol: ACTIVE

2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester: ACTIVE

2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester, homopolymer: INACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/